[(Z)-[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylideneamino] acetate
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Overview
Description
[(Z)-[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylideneamino] acetate is a complex organic compound with a molecular formula of C15H12N4O2S . This compound features a pyrimidine ring substituted with a thiophene group and a pyrrole ring, linked through a methyleneamino bridge to an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylideneamino] acetate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between thiophene-2-carbaldehyde and guanidine.
Pyrrole Ring Formation: The pyrrole ring is formed via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reaction: The pyrimidine and pyrrole rings are coupled through a methyleneamino bridge using a suitable coupling reagent such as formaldehyde.
Acetylation: The final step involves the acetylation of the coupled product to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
[(Z)-[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylideneamino] acetate has several scientific research applications:
Organic Photovoltaics: It is used in the development of polymer solar cells due to its excellent optoelectronic properties.
Optoelectronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Material Science: It is studied for its potential use in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of [(Z)-[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylideneamino] acetate involves its interaction with specific molecular targets and pathways:
Optoelectronic Properties: The compound exhibits strong absorption in the visible region, making it suitable for photovoltaic applications.
Electronic Properties: It has a high electron affinity and good charge transport properties, which are essential for its use in electronic devices.
Biological Activity: Preliminary studies suggest that it may interact with certain enzymes and receptors, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one
- (Z)-2-bromo-4-((5-bromothiophen-2-yl)methylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one
Uniqueness
[(Z)-[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylideneamino] acetate is unique due to its combination of a pyrimidine ring with a thiophene group and a pyrrole ring, which imparts distinct optoelectronic properties.
Properties
IUPAC Name |
[(Z)-[1-(4-thiophen-2-ylpyrimidin-2-yl)pyrrol-2-yl]methylideneamino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-11(20)21-17-10-12-4-2-8-19(12)15-16-7-6-13(18-15)14-5-3-9-22-14/h2-10H,1H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBLHYXWPULECW-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=CC1=CC=CN1C2=NC=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\C1=CC=CN1C2=NC=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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